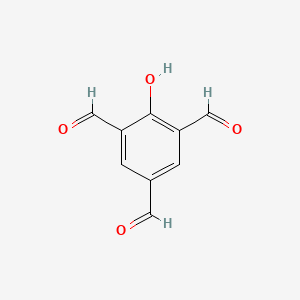

2-Hydroxybenzene-1,3,5-tricarbaldehyde

Descripción

Significance in Contemporary Chemical Synthesis and Materials Science

The contemporary significance of 2-Hydroxybenzene-1,3,5-tricarbaldehyde stems primarily from its role as a key monomer in the construction of crystalline porous materials, particularly Covalent Organic Frameworks (COFs). evitachem.com COFs are a class of polymers with ordered, porous structures and high thermal stability, making them suitable for applications in gas storage, separation, and catalysis. evitachem.com

The molecular architecture of this compound is crucial to its function in these applications. The three aldehyde groups, positioned symmetrically at the 1, 3, and 5 positions of the benzene (B151609) ring, allow it to act as a trifunctional node, enabling the formation of two-dimensional or three-dimensional polymeric networks through condensation reactions with multi-functional amines or hydrazides. evitachem.comrsc.org

Key research findings highlight the specific contributions of its functional groups:

Electron-Donating Building Unit : The compound serves as an electron-donating building block in the synthesis of COFs. This property is vital for applications in photocatalysis. evitachem.com

Enhanced Photocatalytic Activity : COFs synthesized using this compound have shown enhanced activity for photocatalytic hydrogen production under visible light. This improvement is attributed to a better internal donor-acceptor effect and increased hydrophilicity conferred by the hydroxyl group. evitachem.com

Tunable Properties : The presence of the hydroxyl group distinguishes it from its non-hydroxylated analog, Benzene-1,3,5-tricarbaldehyde. It improves the wettability of the resulting COFs and broadens their visible light absorption range. evitachem.com The hydroxyl group also enables potential keto-enol tautomerism, which can influence the electronic properties of the resulting materials.

The performance of materials derived from this compound (HTA) has been compared with analogs containing different numbers of hydroxyl groups, such as 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) and 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (B105301) (Tp), demonstrating how functional group modifications can tune material properties.

| Compound Name | Abbreviation | Number of -OH Groups | H₂O₂ Production (µmol g⁻¹ h⁻¹) |

|---|---|---|---|

| This compound | HTA | 1 | 2,100 |

| 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | DHTA | 2 | 3,200 |

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | Tp | 3 | 1,240 |

Data sourced from comparative studies on photocatalytic performance. Note that higher hydroxyl density does not always correlate linearly with increased production, as seen with the Tp-based framework.

Historical Context of Polyfunctional Aromatic Aldehyde Derivatives

The development of polyfunctional aromatic aldehydes is rooted in the broader history of organic chemistry and the discovery of aldehydes. Aldehydes were first isolated and identified in the early 19th century, with German chemist Justus von Liebig making significant contributions in 1835. carrementbelle.comscentspiracy.com The first aromatic aldehyde, benzaldehyde, was isolated from bitter almonds during this period. numberanalytics.com

The synthesis of more complex, polyfunctional derivatives evolved with the development of specific organic reactions capable of introducing aldehyde groups onto aromatic rings, particularly those already bearing other functional groups like hydroxyls. Key historical developments include:

The Reimer-Tiemann Reaction : Discovered in the 1870s, this reaction provided a method for the ortho-formylation of phenols. While typically used to introduce a single aldehyde group, it established a foundational method for synthesizing hydroxy-substituted aromatic aldehydes. researchgate.net

The Duff Reaction : This reaction, another method for the formylation of aromatic compounds, particularly phenols, uses hexamethylenetetramine. It has become a common method for synthesizing polyformylated phenols like 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Direct Formylation Methods : More direct and efficient one-step procedures for synthesizing this compound were later developed. One such method involves the reaction of phenol (B47542) with hexamethylenetetramine in trifluoroacetic acid, demonstrating the ongoing refinement of synthetic routes to these valuable building blocks. researchgate.netsemanticscholar.org

Initially, the use of aromatic aldehydes was largely explored in the fields of dyes and fragrances. numberanalytics.comalphaaromatics.com However, as the field of polymer and materials science advanced in the 20th and 21st centuries, the potential of using rigid, geometrically defined polyfunctional monomers like this compound to create ordered, porous materials was realized, leading to their current prominence in advanced materials research. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAZHQGKWVMFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383486 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81502-74-1 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxybenzene 1,3,5 Tricarbaldehyde

Established Synthetic Pathways for 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Phenol-Based Approaches

Phenol (B47542) serves as a readily available and common precursor for the synthesis of this compound. The hydroxyl group of phenol activates the aromatic ring, facilitating electrophilic substitution reactions required for the introduction of the three aldehyde groups.

A prevalent method for the synthesis of this compound involves the Duff reaction, which utilizes hexamethylenetetramine (HMTA) in the presence of a strong acid, typically trifluoroacetic acid (TFA). researchgate.netgoogle.com This system is effective in introducing three aldehyde groups onto the phenol molecule in a one-step process. researchgate.net

The reaction is typically carried out by heating a mixture of phenol and hexamethylenetetramine in trifluoroacetic acid. A specific reported procedure involves stirring a mixture of 5.93 g of phenol and 17.2 g of HMTA in 60 mL of trifluoroacetic acid at 130 °C for 24 hours, followed by a period of 3 hours at 150 °C. google.com After cooling, the reaction mixture is treated with 4M hydrochloric acid to facilitate the hydrolysis of the intermediate imines to the desired aldehyde functionalities. google.com The product then precipitates as a yellowish solid. google.com

| Reactants | Reagents | Temperature | Reaction Time | Yield |

| Phenol, Hexamethylenetetramine | Trifluoroacetic Acid, Hydrochloric Acid | 130 °C then 150 °C | 27 hours | Not explicitly stated |

An alternative and efficient one-step procedure for the synthesis of this compound from phenol employs 1,3,5-trioxane (B122180) as the formylating agent in trifluoroacetic acid. researchgate.net 1,3,5-trioxane is a stable, cyclic trimer of formaldehyde.

This method can be significantly enhanced through the use of sonication. The sonication of a mixture of phenol (1.0 equivalent) and 1,3,5-trioxane (5.0 equivalents) in trifluoroacetic acid has been demonstrated to quantitatively yield the desired tricarbaldehyde in a short reaction period. researchgate.net This approach offers a notable improvement over some of the more traditional heating methods.

| Reactants | Reagents | Conditions | Yield |

| Phenol, 1,3,5-Trioxane | Trifluoroacetic Acid | Sonication | Quantitative |

The introduction of sonication in the 1,3,5-trioxane method is a key optimization, leading to a quantitative yield in a significantly shorter timeframe compared to the prolonged heating required in the hexamethylenetetramine method. researchgate.net This suggests that the activation of the formylating agent and the subsequent electrophilic aromatic substitution are accelerated under ultrasonic irradiation.

Alternative Precursors and Synthetic Routes

In addition to phenol, 4-hydroxybenzaldehyde (B117250) can also serve as a starting material for the synthesis of this compound. This approach also utilizes the hexamethylenetetramine/trifluoroacetic acid system to introduce the two additional aldehyde groups onto the benzene (B151609) ring. This conversion is described as a facile, one-step procedure. researchgate.net While detailed experimental parameters for this specific conversion are not as commonly reported as the phenol-based routes, the underlying chemistry follows the principles of the Duff reaction, where the existing aldehyde and hydroxyl groups on the 4-hydroxybenzaldehyde ring direct the positions of the incoming formyl groups.

Mechanistic Investigations of this compound Formation

The synthesis of this compound, a key building block in various chemical syntheses, is primarily achieved through a one-step process involving the formylation of phenol. researchgate.net This transformation is a variation of the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid, typically trifluoroacetic acid (TFA). researchgate.net

Electrophilic Aromatic Substitution Reactions

The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electron-rich phenol ring acts as the nucleophile, attacking an electrophilic carbon species generated from hexamethylenetetramine under acidic conditions. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which facilitates the substitution of the three formyl groups onto the benzene ring at the positions ortho and para to the hydroxyl group.

The reaction mechanism is understood to proceed through the protonation of HMTA by trifluoroacetic acid, which then fragments to generate an electrophilic iminium ion. This reactive species is then attacked by the electron-rich phenol ring. The stability of the aromatic system is restored through the loss of a proton, leading to the substitution of a formyl group precursor onto the ring. This process is repeated three times to yield the trisubstituted product.

Role of Acid Catalysis and Reaction Intermediates

Acid catalysis, particularly with trifluoroacetic acid, is crucial for the successful synthesis of this compound. TFA serves multiple roles in the reaction. Firstly, it protonates hexamethylenetetramine, facilitating its decomposition to generate the reactive electrophile. Secondly, the acidic medium activates the phenol ring, enhancing its nucleophilicity and promoting the electrophilic attack.

The reaction proceeds through a series of intermediates. The initial electrophilic attack of the iminium ion on the phenol ring leads to the formation of a benzylamine-type intermediate. Subsequent intramolecular redox reactions, followed by hydrolysis during the work-up, convert the substituted groups into the final aldehyde functionalities. The use of sonication in conjunction with trifluoroacetic acid has been shown to quantitatively afford the desired tricarbaldehyde in a shorter reaction time compared to traditional methods. researchgate.net

Derivatization and Functionalization Strategies

The presence of three reactive aldehyde groups and a phenolic hydroxyl group makes this compound a versatile platform for a wide range of chemical modifications. These transformations allow for the synthesis of a diverse array of derivatives with applications in materials science and coordination chemistry.

Condensation Reactions for Schiff Base Formation

One of the most common derivatization strategies for this compound is its reaction with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. Given the presence of three aldehyde groups, this reaction can lead to the formation of tris-Schiff bases, which are valuable ligands in coordination chemistry and as building blocks for supramolecular structures.

The general reaction for the formation of a Schiff base from an aromatic aldehyde and a primary amine is as follows:

The versatility of this reaction allows for the incorporation of a wide variety of functional groups into the final molecule by simply changing the primary amine used in the synthesis.

Synthesis of Tri-thiosemicarbazone Derivatives

Similar to Schiff base formation, this compound can be readily converted into its corresponding tri-thiosemicarbazone derivative through a condensation reaction with thiosemicarbazide (B42300). In this reaction, the nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N bond and the elimination of water.

The resulting tri-thiosemicarbazone derivatives are of significant interest due to their potential biological activities and their ability to act as multidentate ligands for metal ions. The general reaction is outlined below:

The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

Other Selective Functional Group Transformations

Beyond the formation of imines and thiosemicarbazones, the aldehyde and hydroxyl functional groups of this compound can undergo a variety of other selective transformations.

Oxidation: The three aldehyde groups can be selectively oxidized to the corresponding carboxylic acid groups to form 2-hydroxybenzene-1,3,5-tricarboxylic acid. nih.gov This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Conversely, the aldehyde groups can be reduced to primary alcohols to yield 2,4,6-tris(hydroxymethyl)phenol. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution of the Hydroxyl Group: The phenolic hydroxyl group can also be a site for functionalization. Reactions such as esterification with acyl chlorides or alkyl halides can be employed to introduce ester or ether linkages, respectively. These modifications can alter the solubility and electronic properties of the molecule.

Architectural Design and Synthesis of Advanced Materials Utilizing 2 Hydroxybenzene 1,3,5 Tricarbaldehyde

Covalent Organic Frameworks (COFs) Construction and Engineering

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered pore structures and high surface areas make them promising materials for a variety of applications. The strategic selection of monomers is crucial in tailoring the properties of the resulting COFs. 2-Hydroxybenzene-1,3,5-tricarbaldehyde has emerged as a versatile building unit in the design and synthesis of advanced COF materials.

This compound (HBT) serves as an electron-donating building block in the synthesis of COFs. evitachem.com The presence of the hydroxyl group on the benzene (B151609) ring enhances the electron-donating capacity of the molecule. This electronic characteristic is pivotal in creating donor-acceptor type COFs, which can exhibit interesting photophysical and catalytic properties. For instance, the incorporation of HBT into a COF structure can improve the internal donor-acceptor effect, which in turn can enhance the photocatalytic activity for processes like hydrogen production under visible light. evitachem.com The hydroxyl group also imparts increased hydrophilicity to the resulting COF, which can be beneficial for applications in aqueous environments. evitachem.com When compared to COFs constructed from Benzene-1,3,5-tricarbaldehyde, which lacks the hydroxyl group, HBT-based COFs can show a broadened visible light absorption range. evitachem.com

The construction of COFs from this compound typically involves polycondensation reactions with multitopic amine or hydrazide linkers. The specific linkage chemistry employed has a significant impact on the properties and stability of the final framework.

Imine-linked COFs are commonly synthesized through the Schiff base condensation of aldehydes and amines. nih.gov This reaction is reversible, which allows for the formation of crystalline, ordered frameworks. nih.gov this compound, with its three aldehyde functional groups, can react with various multivalent amines to form two-dimensional or three-dimensional imine-based COFs. The resulting imine bonds (-C=N-) contribute to the robustness and porosity of the material. nih.gov The synthesis is often carried out under solvothermal conditions, where heating the reactants in a high-boiling point solvent mixture, sometimes with an acid catalyst, facilitates the formation of the crystalline COF. The planarity of the building blocks and the resulting π–π stacking interactions between the layers are crucial for achieving a well-ordered porous structure.

Hydrazone-linked COFs are formed through the condensation reaction between aldehydes and hydrazides. These linkages are known to impart a high degree of crystallinity and stability to the resulting COFs. rice.edu The reaction of this compound with polyfunctional hydrazides, such as Benzene-1,3,5-tricarbohydrazide, can produce highly stable porous frameworks. evitachem.com The presence of intramolecular hydrogen bonding, for example between the hydrazone linkage and the hydroxyl group from the HBT unit, can enhance the stability of the framework. researchgate.net The enol-to-keto tautomerism that can occur in frameworks synthesized from hydroxy-functionalized aldehydes can also contribute to improved stability. researchgate.net

| Linker Type | Reactants | Key Features |

| Imine | This compound + Multitopic Amines | Reversible reaction, crystalline products, porous materials. nih.gov |

| Hydrazone | This compound + Multitopic Hydrazides | High crystallinity, high stability, potential for intramolecular hydrogen bonding. rice.eduresearchgate.net |

To further enhance the chemical stability of COFs, more robust linkages have been explored. Thiazole-linked COFs have demonstrated exceptional stability under harsh conditions, including boiling water, strong acids, and bases. mdpi.com A simple and efficient three-component assembly reaction between aldehydes, amines, and elemental sulfur can be used to synthesize thiazole-linked COFs under transition-metal-free conditions. acs.orgnih.gov The resulting thiazole (B1198619) rings are integrated into the COF backbone, providing a highly stable framework. The nitrogen-rich thiazole units can also act as basic sites, which can be protonated by water, leading to potential applications in sensing. mdpi.com These materials have shown promise in photocatalytic applications, such as hydrogen evolution from water, with high stability and recyclability. acs.orgnih.gov

Multivariate (MTV)-COFs are frameworks constructed from more than two types of building blocks. nih.gov This approach allows for the precise control over the chemical environment within the pores by incorporating multiple functionalities. By using this compound along with other aldehyde or amine linkers with different functionalities, it is possible to create MTV-COFs with tailored properties. nih.gov This strategy can be used to fine-tune the electronic properties, pore size, and surface chemistry of the COF, leading to enhanced performance in applications such as gas storage and separation, and catalysis. nih.gov The spatial arrangement of the different functional groups within the framework is a key aspect of the design of MTV-COFs.

| COF Type | Description | Potential Advantages |

| Thiazole-Linked COF | Frameworks with thiazole rings as the connecting linkage, formed from aldehydes, amines, and sulfur. mdpi.comacs.orgnih.gov | Ultrahigh chemical stability in a wide range of conditions, potential for sensing and photocatalysis. mdpi.comnih.gov |

| Multivariate COF | Frameworks built from three or more distinct building blocks. nih.gov | Precise control over pore environment, tunable electronic properties and functionality. nih.gov |

Synthetic Methodologies for COFs Incorporating this compound

The synthesis of COFs is a bottom-up approach where molecular building blocks are stitched together via strong covalent bonds to form extended, porous, and crystalline structures. The methodologies employed to achieve this vary in their reaction conditions and the resulting morphology of the COF material.

Solvothermal synthesis is a widely employed method for the production of highly crystalline COFs. This technique involves the condensation reaction of the constituent monomers in a high-boiling point solvent or a mixture of solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave or a sealed glass tube. The increased temperature accelerates the reaction kinetics and enhances the reversibility of the linkage formation, which is crucial for the "error-correction" mechanism that leads to crystalline, rather than amorphous, materials.

For COFs incorporating hydroxyl-functionalized aldehydes like this compound, typical solvothermal conditions involve heating the aldehyde monomer with a complementary amine linker in a solvent system such as a mixture of 1,4-dioxane (B91453) and mesitylene. An acidic catalyst, commonly aqueous acetic acid, is often added to facilitate the imine condensation reaction. The reaction is typically carried out at a temperature of around 120°C for a period of 2 to 3 days. rsc.org The resulting crystalline powder is then isolated by filtration, washed with various organic solvents to remove unreacted monomers and catalyst, and dried under vacuum. The high degree of crystallinity and permanent porosity of the final product are hallmarks of a successful solvothermal synthesis.

| Parameter | Typical Condition |

|---|---|

| Monomers | Hydroxy-substituted tricarbaldehyde and an amine linker |

| Solvent System | e.g., 1,4-dioxane/mesitylene |

| Catalyst | Aqueous acetic acid |

| Temperature | ~120°C |

| Reaction Time | 48-72 hours |

| Product Isolation | Filtration, washing with organic solvents, vacuum drying |

Mechanochemical synthesis presents a greener and more efficient alternative to traditional solvothermal methods. This approach involves the use of mechanical energy, such as grinding or ball-milling, to initiate and sustain the chemical reaction between solid-state reactants, often in the absence of a solvent or with only a minimal amount of liquid (liquid-assisted grinding). This solvent-free or low-solvent methodology reduces waste and can significantly shorten reaction times.

In the context of COFs derived from hydroxylated aldehydes, mechanochemical synthesis has been successfully applied to produce imine-linked frameworks. For instance, the synthesis of a COF from 1,3,5-triformylphloroglucinol, a trihydroxy analogue of this compound, has been achieved through a mechanochemical approach, which is noted for being environmentally friendly and not requiring special conditions like an inert atmosphere or high temperatures. researchgate.net This method is particularly advantageous for large-scale production due to its simplicity and speed. A functionalized COF has been synthesized via a room-temperature, solvent-free mechanochemical grinding method. researchgate.net

Interfacial synthesis is a powerful technique for controlling the morphology of COFs, enabling the fabrication of nanostructures such as thin films, nanosheets, and quantum dots. This method involves carrying out the polymerization reaction at the interface of two immiscible liquids or at a liquid-solid interface. The confinement of the reaction to the interface directs the growth of the COF in a two-dimensional manner, leading to the formation of ordered nanostructures.

The synthesis of COF quantum dots using this compound has been reported, where the aldehyde in one solvent layer is allowed to slowly diffuse and react with an amine linker in another layer. rsc.org This controlled diffusion and reaction at the interface results in the formation of crystalline, nanoscale COF particles. This method is crucial for applications where precise control over the material's dimensions and morphology is required, such as in electronic devices and sensors.

The development of room-temperature synthesis protocols for COFs is a significant advancement, as it reduces the energy consumption and allows for the use of thermally sensitive substrates and monomers. These methods often rely on careful selection of solvents and catalysts to achieve sufficient reactivity and crystallinity without the need for high temperatures.

Several room-temperature strategies have been developed, including vapor-assisted conversion and solid-liquid interfacial growth. In vapor-assisted conversion, a film of the monomers is exposed to a solvent vapor, which facilitates the reversible condensation reaction and crystallization into a COF film. Solid-liquid interfacial growth involves placing a substrate in a dilute solution of the monomers, allowing for the slow nucleation and growth of a COF film on the substrate's surface. While direct examples with this compound are not extensively detailed, the successful room-temperature synthesis of COFs from other hydroxy-functionalized aldehydes, such as 2,5-dihydroxy-1,4-phenyldialdehyde, demonstrates the viability of these protocols. rsc.org

Comparative Studies with Analogous Aldehyde Building Blocks

The properties of COFs can be finely tuned by modifying the chemical structure of their building blocks. The hydroxyl group in this compound plays a pivotal role in determining the electronic and surface characteristics of the resulting COFs.

The introduction of a hydroxyl group onto the aromatic ring of the aldehyde monomer has profound electronic effects on the resulting COF. The hydroxyl group is an electron-donating group, which can influence the electron density of the aromatic system and, consequently, the band gap of the COF. By varying the number of hydroxyl groups on the aldehyde precursor, it is possible to engineer the band gap and band edge positions of the COF, which is particularly important for applications in photocatalysis and electronics. researchgate.net

A direct comparison between a COF synthesized from this compound (HBT-COF) and one from its non-hydroxylated counterpart, Benzene-1,3,5-tricarbaldehyde (BT-COF), reveals significant differences. The presence of the hydroxyl group in the HBT-COF leads to an improved internal donor-acceptor effect and enhanced hydrophilicity. evitachem.com This increased hydrophilicity, or wettability, is crucial for applications in aqueous environments, such as photocatalytic hydrogen production from water. The hydroxyl group also contributes to a broadened visible light absorption range in the HBT-COF compared to the BT-COF. evitachem.com

Furthermore, studies on COFs synthesized from aldehydes with varying numbers of hydroxyl groups (one, two, or three) have shown a clear trend in photocatalytic performance. For instance, in the context of photocatalytic H₂O₂ production, a COF based on 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (B105301) (with three hydroxyl groups) exhibited superior performance compared to those with one or two hydroxyl groups. This is attributed to the increased hydroxyl density enhancing charge separation and redox activity.

| Aldehyde Monomer | Number of -OH Groups | Key Properties of Resulting COF |

|---|---|---|

| Benzene-1,3,5-tricarbaldehyde | 0 | Less hydrophilic, narrower visible light absorption. |

| This compound | 1 | Improved wettability, broadened visible light absorption, enhanced photocatalytic activity. evitachem.com |

| 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | 2 | Intermediate photocatalytic performance. |

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 3 | Superior photocatalytic H₂O₂ production due to enhanced charge separation and redox activity. |

Impact of Hydroxyl Group Density on Framework Properties

The density and position of hydroxyl (-OH) groups on the aromatic aldehyde precursors used in the synthesis of crystalline frameworks, such as Covalent Organic Frameworks (COFs), play a critical role in determining the final properties of the material. By comparing frameworks synthesized from this compound (one -OH group) with its analogues containing zero or multiple hydroxyl groups, a clear trend emerges regarding crystallinity, porosity, stability, and functional performance.

The presence of ortho-hydroxyl groups relative to the aldehyde functionalities introduces intramolecular hydrogen bonding. This interaction "locks" the conformation of the monomer, reducing the number of possible conformers during the synthesis process. researchgate.net An increase in the number of these conformational locks, achieved by increasing the density of hydroxyl groups, enhances the symmetry of the building units during nucleation and crystal growth. researchgate.net This leads to a reduction in structural defects and results in materials with higher crystallinity and porosity. researchgate.net

For instance, a study comparing three COFs made from hydrazine (B178648) and hydroxy-1,3,5-triformylbenzenes with one (RIO-11, from this compound), two (RIO-12), and three (RIO-13) hydroxyl groups demonstrated this principle. The framework with the highest number of hydroxyl groups (RIO-13) exhibited a single conformation, leading to superior crystallinity and symmetry. researchgate.net

The electronic properties are also significantly influenced. The hydroxyl group is an electron-donating group, which enhances the electron density of the benzene ring. In photocatalytic applications, this property is crucial. COFs based on this compound (HTA) show photocatalytic activity for H₂O₂ production, but this is lower than COFs made from 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA). The additional hydroxyl group in the DHTA-based COF improves charge separation efficiency and provides more active sites for redox reactions. Conversely, frameworks built from Benzene-1,3,5-tricarbaldehyde (BTCA), which lacks any hydroxyl groups, have limited applications in photocatalysis due to the absence of this electron-donating capacity and reduced polarity. The hydroxyl group also improves the hydrophilicity and wettability of the framework, which can enhance performance in aqueous environments. evitachem.com

Below is a comparative table summarizing the impact of hydroxyl group density on framework properties based on analogous tricarbaldehyde monomers.

| Property | Benzene-1,3,5-tricarbaldehyde (No OH) | This compound (1 OH) | 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (2 OH) |

| Crystallinity | Lower; often requires high-temperature aging for structural transformation. | Moderate; conformational locking improves crystallinity over the non-hydroxylated analog. researchgate.net | Higher; increased intramolecular H-bonding leads to fewer defects and higher symmetry. researchgate.net |

| Porosity | Generally porous, but can be lower than hydroxylated versions. | Porosity is improved due to better structural ordering. researchgate.net | Can exhibit higher porosity and BET surface area due to enhanced crystallinity. researchgate.net |

| Photocatalytic Activity | Limited due to lack of electron-donating groups. | Active; shows H₂O₂ production (e.g., 2,100 µmol g⁻¹ h⁻¹). | Higher activity; enhanced charge separation (e.g., H₂O₂ production of 3,200 µmol g⁻¹ h⁻¹). |

| Hydrophilicity | Low. evitachem.com | Improved due to the presence of the -OH group. evitachem.com | Further enhanced, improving interaction with polar solvents. |

Other Polymeric and Supramolecular Architectures

Hydrogel Network Formation

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. researchgate.net The molecular structure of this compound makes it a suitable candidate as a cross-linking agent for the formation of hydrogel networks. Its three aldehyde groups, arranged symmetrically on a benzene ring, can react with amino groups of hydrophilic polymers like chitosan (B1678972) or poly(vinyl alcohol) through Schiff base reactions to form stable imine bonds. nih.gov

Dendrimer Synthesis and Molecular Amplification

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, radially symmetric architecture. nih.gov Their synthesis can be achieved through two primary methods: the divergent approach, where growth proceeds outwards from a central core, and the convergent approach, where dendritic wedges are synthesized first and then attached to a core. nih.gov

This compound is an ideal core molecule for the divergent synthesis of dendrimers. Its C₃-symmetric structure provides a central scaffold, and its three aldehyde functional groups serve as reactive sites for the attachment of the first "generation" of branching units. impactfactor.orgresearchgate.net

The synthesis process would involve:

Core Reaction (Generation 0): The three aldehyde groups of this compound react with a bifunctional monomer (e.g., an amine with additional reactive sites).

Generational Growth: Each subsequent step involves adding another layer of branching units to the newly introduced functional groups on the periphery of the growing dendrimer. This step-wise process leads to a geometric, or exponential, increase in the number of terminal functional groups with each generation. nih.gov

This process of molecular amplification results in a precise final structure with a specific number of surface groups, a characteristic that distinguishes dendrimers from more polydisperse hyperbranched polymers. The internal hydroxyl group of the core could influence the solubility and polarity of the resulting dendrimer.

Integration into Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.com The properties of a MOF are largely determined by the geometry and functionality of these organic ligands. mdpi.com

This compound can serve as a precursor for a tritopic or "three-connecting" ligand, which is essential for building highly porous and stable MOF architectures. While the aldehyde groups themselves can coordinate to some metal centers, they are more commonly chemically modified to create more robust coordinating groups. The most common modification is the oxidation of the three aldehyde groups to carboxylic acid groups, converting the molecule into 2-hydroxybenzene-1,3,5-tricarboxylic acid. This tricarboxylic acid is an excellent ligand for MOF synthesis.

The key features of this compound as a MOF ligand precursor are:

Tritopic Geometry: The 1,3,5-substitution pattern provides a 120° angle between the functional groups, which promotes the formation of highly symmetric and porous networks, often with hexagonal topologies.

Functional Core: The central benzene ring provides rigidity to the framework. The hydroxyl group can act as an additional coordination site for metal ions or can be used to functionalize the pores of the resulting MOF, influencing its chemical environment and modifying its properties for applications like catalysis or selective adsorption. rsc.org

By carefully selecting the metal clusters to be combined with ligands derived from this molecule, a wide variety of MOF structures with tunable pore sizes and functionalities can be designed and synthesized. mdpi.com

Advanced Applications in Catalysis and Energy Conversion

Photocatalytic Applications of 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Derived Materials

Materials synthesized from this compound, particularly covalent organic frameworks (COFs), have demonstrated considerable promise as next-generation photocatalysts. These COFs leverage the compound's electronic properties and structural versatility to facilitate light-driven chemical transformations, addressing key challenges in renewable energy and green chemistry.

The quest for clean and sustainable energy has propelled research into photocatalytic water splitting to produce hydrogen fuel. Materials derived from this compound are emerging as effective catalysts for the hydrogen evolution reaction (HER), a critical half-reaction in this process.

This compound (HBT) serves as a critical electron-donating building block in the synthesis of specialized COFs designed for photocatalysis. evitachem.com The incorporation of the hydroxyl group into the framework's backbone significantly enhances the photocatalytic activity for hydrogen production from water under visible light irradiation. evitachem.com This enhancement is attributed to two key factors: an improved internal donor-acceptor (D-A) effect, which facilitates charge separation and transfer, and increased hydrophilicity, which improves the interface between the catalyst surface and water molecules. evitachem.com The strategic design of these COFs, a concept known as bandgap engineering, is crucial for boosting their performance in solar light-promoted hydrogen production. researchgate.net

| Building Block | Key Role in COF | Observed Effect on Photocatalysis | Underlying Mechanism |

|---|---|---|---|

| This compound (HBT) | Electron-donating unit | Enhanced H₂ production under visible light | Improved internal donor-acceptor effect and hydrophilicity |

A significant advantage of using this compound in photocatalysis is the ability to create entirely metal-free systems. acs.org This approach circumvents the reliance on expensive and scarce noble metals (like platinum), which are traditionally used as co-catalysts in hydrogen evolution. rsc.org For instance, a triazine-based two-dimensional COF synthesized from this compound has shown excellent HER activity for electrochemical water splitting. acs.org This performance, characterized by a low overpotential and high specific activity, highlights the potential of these organic frameworks as cost-effective and sustainable alternatives to conventional metal-based catalysts for solar fuel generation. acs.orgnih.gov

| Catalyst System | Key Component | Application | Significance |

|---|---|---|---|

| Triazine-based 2D COF | This compound | Electrochemical Water Splitting (HER) | Demonstrates high activity without the need for precious metal co-catalysts, offering a sustainable alternative. |

Beyond water splitting, this compound has been identified as a highly effective organocatalyst for photoinduced isomerization reactions. This application is particularly valuable in organic synthesis for accessing thermodynamically less stable isomers, which are often difficult to obtain through conventional methods.

Research has demonstrated that this compound can efficiently catalyze the contra-thermodynamic E→Z isomerization of olefins. nih.govresearchgate.netresearchgate.net This process allows for the conversion of the more stable E-isomer (trans) into the less stable Z-isomer (cis). Under blue light irradiation, the compound facilitates a rapid and highly selective conversion. nih.govresearchgate.net Notably, an efficient conversion with a high Z/E ratio can be achieved in a very short reaction time, showcasing the catalyst's remarkable efficiency. nih.govresearchgate.net The reaction has been successfully applied to various derivatives of ethyl cinnamate (B1238496) and other olefins, and can be scaled up to the gram scale. nih.gov

In these isomerization reactions, this compound functions as a metal-free photosensitizer. nih.govresearchgate.netresearchgate.net When irradiated with blue light, it absorbs photons and transfers the energy to the olefin substrate. nih.gov This energy transfer facilitates the rotation around the carbon-carbon double bond, leading to the isomerization from the E to the Z configuration. Preliminary mechanistic studies suggest that this highly efficient process is based on a selective excitation mechanism. nih.gov The key advantages of this method include its metal-free nature, high efficiency, operational convenience, lack of by-products, and high selectivity for the desired Z-isomer. nih.gov

| Reaction | Catalyst/Sensitizer | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| E→Z Isomerization of Olefins | This compound | Blue light irradiation | Achieved a Z/E ratio of 92:8 within 5 minutes. | nih.govresearchgate.net |

Mechanistic Insights into Photocatalytic Performance

The application of this compound as a monomer in the synthesis of photocatalytic materials, particularly Covalent Organic Frameworks (COFs), has provided significant insights into the fundamental mechanisms governing their performance. The unique electronic and structural contributions of this compound, especially the interplay between its hydroxyl and aldehyde functional groups, are central to understanding the efficiency of these materials in converting light energy into chemical energy.

A critical factor determining the efficiency of a photocatalyst is its ability to generate electron-hole pairs upon light absorption and effectively separate them to prevent recombination. In COFs constructed using this compound, the efficiency of this charge separation is a key area of investigation.

Research comparing COFs synthesized from hydroxyl-functionalized monomers reveals a direct correlation between the number of hydroxyl groups and photocatalytic output, which is linked to charge separation efficiency. For instance, COFs based on this compound (HTA), which has one hydroxyl group, exhibit lower photocatalytic activity compared to those synthesized from monomers with two or three hydroxyl groups. This is attributed to a reduced capacity for efficient charge separation in HTA-based frameworks. The electron-donating nature of the hydroxyl groups helps to promote the separation of photogenerated excitons, and a higher density of these groups enhances this effect.

While the inherent structure of COFs provides a pathway for charge migration, rapid recombination of charge carriers remains a significant challenge. researchgate.net The ordered π-conjugated systems within COFs are designed to facilitate the separation of electrons and holes, but enhancing the efficiency of this process is crucial for optimal performance. Theoretical studies using Density Functional Theory (DFT) have shown that incorporating monomers like 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (B105301) can lead to enhanced charge separation, a principle that underscores the role of the monomer's electronic structure.

| Monomer | Abbreviation | Number of -OH Groups | Photocatalytic H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Reference |

|---|---|---|---|---|

| This compound | HTA | 1 | 680 | |

| 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | DHTA | 2 | 950 | |

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | Tp | 3 | 1,240 |

The concept of creating internal donor-acceptor (D-A) structures is a powerful strategy for promoting charge separation in photocatalysts. In this context, this compound functions as an effective electron-donating building block. evitachem.com When polymerized with an electron-accepting comonomer, the resulting COF possesses an intrinsic D-A architecture.

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is generally associated with the electron-accepting moiety. This spatial separation of charge carriers within the D-A framework significantly suppresses charge recombination and prolongs the lifetime of the excited state, thereby increasing the probability of the charge carriers participating in redox reactions. The enhanced photocatalytic activity for hydrogen production in COFs containing this compound has been directly attributed to this improved internal D-A effect. evitachem.com The strategic design of D-A systems allows for the tuning of redox potentials in the excited state, making it possible to develop highly versatile photocatalysts for both oxidative and reductive processes. nih.gov

The photocatalytic process is initiated by the absorption of photons, leading to the excitation of electrons. In COFs, this typically involves band-gap excitation, where an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. nih.gov The specific wavelength of light required for this process is determined by the optical band gap of the material.

While direct studies on selective excitation mechanisms involving this compound are specific, the inherent tunability of COF structures allows for the potential for selectivity. The performance of a photocatalyst can be highly dependent on how its structure interacts with specific reactant molecules. For example, research on other COF systems has shown that the framework can preferentially bind to a particular substrate or isomer through interactions like π-π stacking. unipd.it This selective interaction can facilitate a more efficient energy transfer from the excited COF to the targeted molecule, thereby steering the reaction towards a desired product. unipd.it The ordered pores and specific functional groups (like the hydroxyl and aldehyde groups of HTA) within the COF can create a microenvironment that selectively adsorbs and orients substrate molecules, potentially leading to selective excitation or reaction pathways.

Beyond its electronic contributions, the hydroxyl group also imparts other important properties. It increases the hydrophilicity and wettability of the COF, which is crucial for improving the catalyst's dispersibility and interaction with reactants in aqueous media. evitachem.com Furthermore, the hydroxyl group can participate in hydrogen bonding, which can play a role in enhancing the crystallinity and stability of the COF structure.

| Monomer | Number of -OH Groups | Key Properties Influenced by -OH Groups | Relative Photocatalytic Performance | Reference |

|---|---|---|---|---|

| This compound (HTA) | 1 | Moderate electron-donating capacity, improved hydrophilicity. | Lower | evitachem.com |

| 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) | 2 | Enhanced electron-donating capacity and active sites. | Intermediate | |

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Tp) | 3 | Superior electron-donating strength, charge separation, and redox activity. | Higher |

Research in Advanced Sensing Technologies

Fluorescent Sensing Platforms Based on 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Derived COFs

The introduction of fluorophores into the robust and porous structure of these COFs results in materials that can detect minute quantities of specific substances through changes in their fluorescence emission. This "turn-off" or "turn-on" response, often triggered by interactions with the target analyte, forms the basis of their sensing capabilities.

The detection of nitroaromatic compounds, common components of explosives, is a critical area of research for security and environmental monitoring. COFs derived from this compound have demonstrated significant potential in this field.

Fluorescent COFs have been successfully employed for the sensitive detection of 4-Nitrophenol (p-NP). For instance, a series of fully flexible cyclotriphosphazene-based COFs, including HBAPB and HBPDA, have shown excellent sensitivity towards p-NP. nih.gov The fluorescence of these COFs is effectively quenched upon interaction with p-NP, allowing for its quantitative detection. Research has shown that the sensitivity of these flexible COFs increases with the length of the linker molecules used in their synthesis. nih.gov

Similarly, these COF-based sensors have proven effective in the detection of the highly explosive compound Trinitrophenol (TNP). A flexible COF, HDADE, exhibited significant fluorescence quenching in the presence of TNP. nih.gov The high sensitivity of these materials allows for the detection of trace amounts of these explosives, which is crucial for practical applications.

| COF Sensor | Analyte | Quenching Constant (Ksv, L·mol⁻¹) | Limit of Detection (LOD, mol·L⁻¹) |

| HDADE | Trinitrophenol (TNP) | 6.29 × 10⁴ | 1.19 × 10⁻¹¹ |

| HBAPB | 4-Nitrophenol (p-NP) | 2.17 × 10⁵ | 6.91 × 10⁻¹² |

| HBPDA | 4-Nitrophenol (p-NP) | 2.48 × 10⁵ | 6.05 × 10⁻¹² |

The primary mechanism behind the detection of nitroaromatic explosives by these fluorescent COFs is fluorescence quenching. Several processes can contribute to this phenomenon, including Aggregation-Caused Quenching (ACQ) and Förster Resonance Energy Transfer (FRET).

In the context of explosive sensing with COFs, photoinduced electron transfer (PET) is a dominant quenching mechanism. The electron-rich COF acts as a donor, and the electron-deficient nitroaromatic compound acts as an acceptor. Upon photoexcitation, an electron is transferred from the COF to the explosive molecule, leading to a non-radiative decay process and subsequent quenching of the fluorescence. nih.gov

Förster Resonance Energy Transfer (FRET) can also play a role if there is a significant spectral overlap between the emission spectrum of the COF (the donor) and the absorption spectrum of the explosive molecule (the acceptor). In such cases, the excited-state energy of the COF is non-radiatively transferred to the analyte, resulting in fluorescence quenching. This resonance energy transfer mechanism has been identified in the fluorescence quenching of certain flexible COFs by TNP and p-NP. nih.gov

Aggregation-Caused Quenching (ACQ) is a phenomenon where the aggregation of fluorescent molecules leads to a decrease in their emission intensity. While the porous and crystalline nature of COFs helps to mitigate ACQ by isolating fluorescent units within the framework, the interaction with analytes can sometimes induce conformational changes or aggregation that may contribute to quenching. However, in the case of explosive detection by the discussed flexible COFs, PET and FRET are the more prominently cited mechanisms. nih.gov

The development of accurate and reliable pH sensors is crucial for various fields, including environmental monitoring and medical diagnostics. COFs derived from this compound have been utilized to create innovative ratiometric fluorescent pH sensors. fao.org

A series of three-component covalent organic frameworks, designated as COF-COOHX (where X = 33, 50, and 67), were synthesized through a Schiff base reaction between this compound (HTA), 4,4′-diamino-3,3′-biphenyldicarboxylic acid (DBA), and 5,5′-diamino-2,2′-bipyridine (BPY) at varying molar ratios. fao.org These COFs exhibited ratiometric pH sensing capabilities in acidic conditions, demonstrating both selectivity and repeatability. fao.org

The key feature of these sensors is the ability to tune their fluorescent properties and linear pH responsive ranges by adjusting the molar ratio of the DBA and BPY building blocks. This tunability allows for the creation of sensors with specific pKa values tailored for different applications. Interestingly, the two-component COFs (COF-COOH₀ and COF-COOH₁₀₀) did not show ratiometric pH detection, highlighting the importance of the multivariate framework design. fao.org These ratiometric sensors have been successfully applied to determine the pH of drug solutions and carbonated drinks. fao.org

Hydrazine (B178648) is a highly toxic and corrosive compound used in various industrial applications, making its detection in the environment and workplaces a significant concern. While the direct application of fluorescent COFs derived solely from this compound for hydrazine detection is an emerging area of research, the inherent reactivity of the aldehyde groups in this building block suggests their potential for such applications.

Research has shown that COFs constructed from hydrazine and hydroxy-1,3,5-triformylbenzenes can be synthesized. researchgate.net These materials, known as RIO-11, RIO-12, and RIO-13, are formed through an imine condensation reaction. researchgate.net The development of fluorescent properties within such frameworks could pave the way for hydrazine-specific sensors. The principle would likely involve a reaction between hydrazine and the aldehyde groups within the COF, leading to a change in the fluorescence signal, enabling sensitive and selective detection.

Detection of Explosives

Chemiresistive Gas Sensing

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to a target gas. The interaction between the sensing material and the gas molecules modulates the charge carrier concentration or mobility within the material, leading to a measurable electrical signal. COFs derived from this compound are explored for these applications due to their tunable electronic properties and ordered porous structures.

While direct studies on chemiresistive ammonia (B1221849) sensors based solely on COFs from this compound are not extensively documented in the reviewed literature, the performance of analogous parent COF structures provides insight into their potential. For instance, Schiff-base COFs, which can be synthesized using similar aldehyde precursors, have been investigated for ammonia gas sensing at room temperature. These parent COFs exhibit a response to ammonia at various concentrations. For example, one such COF demonstrated measurable responses to ammonia concentrations ranging from 1 ppm to 50 ppm, with response and recovery times in the order of seconds. nih.gov The presence of functional groups, such as the hydroxyl group in this compound, is anticipated to influence the sensing characteristics by providing specific interaction sites for analyte molecules.

Table 1: Ammonia Sensing Performance of a Parent COF Material

| Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |

|---|---|---|---|

| 1 | 1.02 | 118 | 82 |

| 10 | 1.63 | 175 | 64 |

| 25 | 4.45 | 163 | 58 |

| 50 | 11.65 | 116 | 48 |

This table is interactive. Users can sort and filter the data.

To improve the sensitivity, selectivity, and response/recovery times of COF-based gas sensors, various doping strategies are employed. One effective approach is the incorporation of metal ions into the COF structure. For example, the encapsulation of zinc within a COF has been shown to significantly enhance its ammonia sensing capabilities at room temperature. nih.gov The introduction of Zn²⁺ ions can modulate the electronic environment of the COF, increase the number of active sites for gas interaction, and facilitate more efficient charge transfer. nih.gov This metal-doping approach leads to a notable improvement in the sensing response. For instance, a zinc-doped COF exhibited a significantly faster response time of 26 seconds and a recovery time of 16 seconds at an ammonia concentration of 1 ppm. nih.gov

Table 2: Comparison of Undoped vs. Zinc-Doped COF for Ammonia Sensing (1 ppm)

| Sensor | Response Time (s) | Recovery Time (s) |

|---|---|---|

| Parent COF | 118 | 82 |

| Zinc-Doped COF | 26 | 16 |

This table is interactive. Users can sort and filter the data.

Fundamental Principles of Sensing Mechanisms

The detection of analytes by COF-based sensors is governed by a combination of physical and chemical interactions at the molecular level. These interactions lead to changes in the material's electronic properties, which form the basis of the sensing signal.

The porous nature of COFs allows them to act as hosts for various guest molecules, including gases. The sensing process begins with the adsorption of the analyte molecules onto the surface and within the pores of the COF. The specific chemical functionalities of the COF, such as the hydroxyl and aldehyde groups present in frameworks derived from this compound, play a crucial role in these host-guest interactions. These interactions can range from weak van der Waals forces to stronger hydrogen bonding, which effectively trap the analyte molecules. The efficiency of this initial adsorption step is a key determinant of the sensor's sensitivity.

Upon adsorption, electronic interactions occur between the COF (the host) and the analyte (the guest). In the case of ammonia, which is an electron-donating molecule, it can interact with the COF framework and lead to a charge transfer. This charge transfer alters the concentration of charge carriers (electrons or holes) in the COF material, thereby changing its electrical resistance. The efficiency of this electron transfer process is critical to the magnitude of the sensing response. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to analyze the electrostatic potential and molecular orbitals to understand and predict the interactions between the COF and ammonia molecules. nih.gov The incorporation of dopants, like zinc, can further facilitate this electron transfer, leading to a more pronounced and rapid sensing signal. nih.gov

Computational Chemistry and Theoretical Investigations

Mechanistic Elucidaion of Reactions and Processes

Computational chemistry provides powerful tools to investigate the reaction mechanisms of 2-Hydroxybenzene-1,3,5-tricarbaldehyde at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of detailed reaction pathways, such as those involved in the formation of imine-linked covalent organic frameworks (COFs), a primary application of this multifunctional aldehyde. Theoretical studies can predict the thermodynamics and kinetics of these reactions, offering insights that complement experimental observations.

A cornerstone of computational chemistry is the validation of theoretical models against experimental data. For molecules like this compound, this involves comparing calculated properties with those determined through analytical techniques. While comprehensive mechanistic studies correlating theoretical and experimental data specifically for this compound are not extensively documented in publicly available literature, a detailed analysis of the closely related compound, 5-Bromo-2-Hydroxybenzaldehyde, provides a strong illustrative example of this correlative approach. This analogous molecule, sharing the key hydroxybenzaldehyde functional group, has been subject to both experimental scrutiny via X-ray crystallography and theoretical investigation using DFT calculations.

The primary reactions of this compound involve its three aldehyde groups, which readily undergo condensation reactions with amines to form imines (Schiff bases). This process is fundamental to the synthesis of COFs. The generally accepted mechanism for imine formation proceeds via a two-step process:

Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N double bond of the imine.

Computational models can calculate the geometries (bond lengths and angles) of the reactant, transition states, intermediates, and products in such a reaction. These calculated parameters can then be compared with experimental data. For instance, the calculated bond lengths and angles of the stable reactant molecule can be correlated with data from single-crystal X-ray diffraction. A high degree of correlation between the theoretical and experimental values lends confidence to the computational model's ability to accurately describe the more transient species, such as transition states, which are difficult to observe experimentally.

In a study on 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were performed to optimize the molecular geometry, and the results were compared with experimental data obtained from X-ray crystallography. nih.gov The correlation between the calculated and experimental values for bond lengths and angles was found to be very high, demonstrating the accuracy of the computational approach for this class of molecules. nih.gov

The tables below, adapted from the findings for 5-Bromo-2-Hydroxybenzaldehyde, illustrate the typical level of agreement between theoretical and experimental data. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for a Hydroxybenzaldehyde Scaffold nih.gov

| Bond | Experimental (Å) | Calculated (DFT) (Å) |

|---|---|---|

| C=O | 1.215 | 1.220 |

| C-O (hydroxyl) | 1.345 | 1.350 |

| C-C (aromatic) | 1.380 - 1.405 | 1.385 - 1.410 |

Data presented is illustrative for a similar molecular structure to demonstrate the correlation between experimental and theoretical values.

Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for a Hydroxybenzaldehyde Scaffold nih.gov

| Angle | Experimental (°) | Calculated (DFT) (°) |

|---|---|---|

| C-C-C (aromatic) | 118.5 - 121.1 | 119.2 - 121.4 |

| O=C-H | 120.5 | 120.0 |

Data presented is illustrative for a similar molecular structure to demonstrate the correlation between experimental and theoretical values.

Furthermore, computational methods can predict spectroscopic properties, such as vibrational frequencies (IR spectroscopy). For the C=O stretching vibration in 5-Bromo-2-Hydroxybenzaldehyde, the experimentally observed value falls within the range of 1600–1700 cm⁻¹, and the calculated value was found to be 1687 cm⁻¹, showing excellent agreement. nih.gov This correlation allows researchers to confidently assign spectral features observed during a reaction to specific intermediates or transition states predicted by theory, thereby providing a more complete picture of the reaction mechanism.

By applying such validated computational models to the reactions of this compound, researchers can elucidate the intricate details of processes like COF formation, including the step-by-step mechanism of imine linkage formation and the influence of the hydroxyl group on the reactivity of the aldehyde functions.

Emerging Research Directions and Future Outlook

Novel Synthetic Approaches for 2-Hydroxybenzene-1,3,5-tricarbaldehyde and its Derivatives

Recent research has focused on developing more efficient and convenient methods for synthesizing this compound. Facile, one-step procedures have been established for its preparation from readily available starting materials like phenol (B47542) or 4-hydroxybenzaldehyde (B117250). These methods often utilize a hexamethylenetetramine/trifluoroacetic acid system, which has proven effective in introducing the three aldehyde groups onto the phenol molecule. Modifications to existing published methods are also being explored to improve yield and purity.

The synthesis of derivatives of this compound is also a significant area of research. These derivatives are crucial for tuning the properties of the final materials. For instance, the core structure can be modified to include additional functional groups, which can then influence the electronic properties, stability, and functionality of the resulting materials.

Advanced COF Architectures and Dimensionality Control

This compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with a wide range of potential applications. The C3 symmetry of this planar monomer makes it ideal for forming hexagonal 2D sheets, which then stack to form a porous framework.

A significant area of emerging research is the control over the dimensionality of these COFs. While 2D COFs are common, researchers are exploring strategies to create 3D frameworks. This can be achieved by combining the planar this compound with non-planar building blocks. Furthermore, recent studies have demonstrated the possibility of dimensionality exchange in COFs, where a 3D framework can be transformed into a 2D one through a process called heterogeneous linker exchange. rsc.org This level of control over the architecture is crucial for tailoring the material's properties for specific applications.

Integration of this compound in Multifunctional Materials

The unique properties of COFs derived from this compound make them excellent candidates for integration into multifunctional materials. These materials can combine multiple functionalities, such as sensing, catalysis, and separation, into a single system.

For example, the inherent porosity and high surface area of these COFs can be utilized for gas storage and separation. By incorporating specific functional groups into the framework, either through the choice of building blocks or post-synthetic modification, the material can be designed to selectively adsorb certain molecules. Moreover, these COFs can serve as a scaffold for catalytically active species, leading to materials with both high surface area and catalytic activity. The integration of these COFs into membranes and other device architectures is a key step towards their practical application in multifunctional systems.

Expanding Catalytic Applications and Reaction Scope

The catalytic potential of materials derived from this compound is a rapidly growing field of study. The presence of the hydroxyl group and the aromatic system in the building block can influence the electronic properties of the resulting COF, making it suitable for various catalytic applications.

One of the most promising areas is photocatalysis. COFs containing this compound have shown activity in photocatalytic hydrogen production. evitachem.com The electron-donating nature of the 2-hydroxybenzene moiety can enhance the photocatalytic efficiency of the material. evitachem.com Researchers are actively exploring ways to expand the scope of catalytic reactions that can be performed using these materials, including organic transformations and environmental remediation. The ability to tune the pore environment and introduce different active sites within the COF structure opens up possibilities for designing highly selective and efficient catalysts.

Development of Next-Generation Sensing Technologies

Covalent Organic Frameworks derived from this compound are being investigated for their potential in next-generation sensing technologies. rsc.org Their high porosity and tunable chemical functionality make them ideal for the selective detection of various analytes. rsc.org

The sensing mechanism often relies on the interaction of the analyte with the COF, which leads to a detectable change in the material's properties, such as its fluorescence or conductivity. For instance, the ordered pores of the COF can be designed to selectively bind to specific molecules, leading to a highly sensitive and selective sensor. Researchers are exploring the use of these materials for detecting a wide range of substances, including environmental pollutants, volatile organic compounds, and biomolecules. The ability to create robust and reusable sensors from these materials is a key advantage for their practical implementation.

Sustainable and Scalable Production of Derived Materials

For the widespread application of materials derived from this compound, the development of sustainable and scalable production methods is crucial. Traditional solvothermal synthesis of COFs often requires harsh conditions and toxic solvents.

Q & A

Q. What are the established methods for synthesizing HTA with high purity for covalent organic framework (COF) applications?

HTA is synthesized via a one-step procedure involving sonication of phenol and 1,3,5-trioxane in trifluoroacetic acid (TFA). This method introduces three aldehyde groups into the phenol backbone with high efficiency. Key steps include maintaining stoichiometric ratios (e.g., 1:5 phenol-to-trioxane) and post-synthesis purification via recrystallization or column chromatography to remove unreacted precursors. Modifications to published protocols, such as controlled reaction times and temperature, are critical for achieving >95% purity .

Q. What spectroscopic techniques are critical for characterizing HTA’s structural integrity?

Fourier Transform Infrared Spectroscopy (FTIR) confirms aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3200 cm⁻¹) functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, resolves aromatic proton environments and aldehyde carbon signals. Powder X-ray Diffraction (PXRD) is used for crystallinity assessment in COF precursors. Mass spectrometry (MS) validates molecular weight (178.14 g/mol) .

Q. How should HTA be stored to prevent degradation during long-term research use?

HTA is hygroscopic and prone to oxidation. Store in sealed, argon-purged containers at 2–5°C. Solubility in polar aprotic solvents (e.g., DMF, DMSO) allows stock solutions to be prepared under inert atmospheres. Periodic characterization (e.g., NMR) is recommended to monitor degradation, particularly aldehyde group oxidation to carboxylic acids .

Advanced Research Questions

Q. How does the hydroxyl group orientation in HTA influence the topological design of COFs?

The hydroxyl group in HTA enables hydrogen bonding with amine linkers (e.g., 1,3,5-tris-(4-aminophenyl)triazine), directing staggered or eclipsed layer stacking in COFs. This orientation impacts pore geometry (7–27 Å) and crystallinity, as demonstrated by PXRD and gas adsorption studies. Computational modeling (e.g., density functional theory) can predict hydrogen-bonding networks and guide framework design .

Q. What methodological approaches resolve contradictions in HTA’s catalytic performance across different COF matrices?

Discrepancies in photocatalytic HO generation (e.g., 50–200 µmol h⁻¹) arise from variations in COF crystallinity and hydroxyl group accessibility. Controlled experiments comparing HTA with analogs (e.g., 2,4-dihydroxy- or 2,4,6-trihydroxy derivatives) isolate electronic and steric effects. In situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) tracks reactive intermediates during catalysis .

Q. How can computational modeling predict HTA-based COFs’ electronic properties for photocatalytic applications?

Density functional theory (DFT) calculates HOMO-LUMO gaps and charge carrier mobility. Molecular dynamics (MD) simulations model solvent accessibility in COF pores. For example, HTA’s electron-withdrawing aldehydes enhance charge separation in COFs, correlating with experimental photocurrent density measurements .

Q. What strategies improve HTA’s stability under aqueous photocatalytic conditions?

Encapsulation in hydrophobic polymers (e.g., polydimethylsiloxane) reduces hydrolysis of aldehyde groups. Post-synthetic modification, such as Schiff base stabilization with ethylenediamine, enhances framework robustness. Accelerated aging tests under UV irradiation quantify degradation rates .

Q. How does varying hydroxyl group numbers in HTA derivatives affect COF crystallinity and porosity?

Increasing hydroxyl groups (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde) enhances interlayer hydrogen bonding but may reduce crystallinity due to steric hindrance. Nitrogen physisorption (BET analysis) shows surface area decreases from 1590 m²/g (HTA-based COF-5) to 711 m²/g (trihydroxy analogs). Thermogravimetric analysis (TGA) confirms thermal stability up to 500°C .

Q. What analytical challenges arise in quantifying HTA degradation products during reaction monitoring?

Aldehyde oxidation generates carboxylic acids, complicating HPLC separation due to polarity overlap. Gradient elution on silica gel columns (e.g., acetonitrile/water with 0.1% formic acid) improves resolution. Mass spectrometry imaging (MSI) localizes degradation hotspots in COF films .

Q. How does HTA’s aldehyde reactivity influence dynamic covalent chemistry in COF self-repair mechanisms?

Reversible Schiff base formation between HTA and amines allows COFs to self-heal defects under solvothermal conditions. In situ atomic force microscopy (AFM) tracks framework reorganization. Kinetic studies show faster self-repair at elevated temperatures (60–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.